molecular formula C14H16N6O B6767379 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide

Cat. No.: B6767379
M. Wt: 284.32 g/mol
InChI Key: IXQFEMUQCUGXAX-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is a synthetic compound that features a unique combination of a triazole ring and a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazole ring is particularly noteworthy, as it is known for its diverse biological activities.

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(10-5-15-8-16-6-10)17-7-12-18-19-13(9-1-2-9)20(12)11-3-4-11/h5-6,8-9,11H,1-4,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQFEMUQCUGXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)CNC(=O)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Attachment of the Cyclopropyl Groups: The cyclopropyl groups are introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Coupling with Pyrimidine: The triazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrimidine carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The triazole and pyrimidine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are typical reagents.

Major Products

The major products formed from these reactions include various substituted triazole and pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its antibacterial and antifungal properties . It is also being investigated for its neuroprotective and anti-inflammatory effects .

Medicine

In medicine, this compound is being studied for its potential use in treating neurodegenerative diseases and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings and polymers.

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in microbial growth, while the pyrimidine moiety can interact with nucleic acids, affecting cellular processes. The compound’s anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway and reduction of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial properties.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which also contain the pyrimidine ring, are used in cancer treatment.

Uniqueness

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide is unique due to the combination of the triazole and pyrimidine rings, which confer a broad spectrum of biological activities. The presence of cyclopropyl groups further enhances its stability and reactivity, making it a versatile compound for various applications.

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